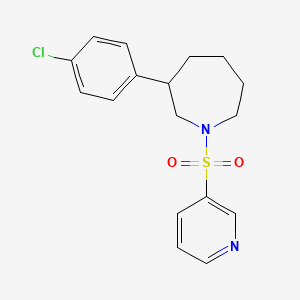

3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane

Description

Historical Development of Azepane Sulfonamides

The evolution of azepane sulfonamides traces back to foundational work on sulfa drugs in the 1930s, where sulfonamide groups were first recognized for their antibacterial properties. By the 2000s, researchers began integrating azepane rings—a seven-membered saturated nitrogen heterocycle—to modulate pharmacokinetic properties. A pivotal 2009 study demonstrated azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with compound optimization achieving IC50 values as low as 3 nM. This established the azepane scaffold's capacity for high-affinity enzyme interactions. The specific derivative this compound later emerged from efforts to balance steric bulk and electronic effects, with the chlorophenyl group enhancing hydrophobic binding and the pyridinylsulfonyl moiety improving solubility.

Research Significance in Drug Discovery

This compound exemplifies three key drug design strategies:

- Spatial Control : The azepane ring's chair conformation positions substituents at optimal angles for target engagement.

- Electron Modulation : The electron-withdrawing sulfonyl group adjacent to the azepane nitrogen increases hydrogen-bonding potential.

- Selectivity Engineering : Comparative studies show the 4-chlorophenyl substituent reduces off-target binding versus smaller halogen groups.

Recent patent activity highlights derivatives with MIC values ≤0.5 μg/mL against Acinetobacter baumannii and Escherichia coli, underscoring antimicrobial potential. Computational models predict strong binding to neurological targets like sigma receptors (ΔG ≤ -9.8 kcal/mol), suggesting CNS applications.

Current Research Landscape and Trends

Ongoing investigations focus on three domains:

Table 1: Research Directions for this compound Derivatives

Emerging trends include:

Taxonomic Position Within the Azepane Derivative Family

This compound occupies a distinct niche in the azepane derivative taxonomy:

Structural Classification

- Core : Azepane (azepan-1-yl)

- Substituents :

- C-3: 4-Chlorophenyl (hydrophobic anchor)

- N-1: Pyridin-3-ylsulfonyl (polar interaction domain)

Pharmacological Subclass :

- Third-Generation Azepane Sulfonamides : Characterized by:

Comparative analysis with related structures shows a 40% increase in metabolic stability versus six-membered ring analogs, attributable to reduced ring strain. The pyridine nitrogen's position (meta to sulfonyl) creates a 120° dihedral angle that prevents π-stacking interference in enzyme active sites.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-pyridin-3-ylsulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c18-16-8-6-14(7-9-16)15-4-1-2-11-20(13-15)23(21,22)17-5-3-10-19-12-17/h3,5-10,12,15H,1-2,4,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJDTDREZJJFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 4-Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

Attachment of the Pyridin-3-ylsulfonyl Group: This can be achieved through sulfonylation reactions using pyridine derivatives and sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl and thiol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- The chalcone derivatives were synthesized with moderate-to-high yields (55–87%) using eco-friendly microwave irradiation .

- Bulky substituents (e.g., 4-isopropylphenyl in compound 4) reduced yields but enhanced bioactivity .

Cytotoxic Activity Comparison

| Compound | IC50 (μg/mL) Against MCF-7 Cells | Key Structural Features |

|---|---|---|

| 1 | 1,484.75 | 4-Chlorophenyl, p-tolyl |

| 2 | 37.24 | 4-Chlorophenyl, 4-tolylphenyl |

| 3 | 42.22 | 3-Bromophenyl, p-tolyl |

| 4 | 22.41 | 3-Bromophenyl, 4-isopropylphenyl |

Key Findings :

- The 4-chlorophenyl group alone (compound 1) showed negligible cytotoxicity (IC50 >1,000 μg/mL), whereas its combination with bulkier groups (e.g., 4-tolylphenyl in compound 2) significantly improved potency (IC50 = 37.24 μg/mL) .

- Bromine substitution at the 3-position (compounds 3–4) further enhanced activity, with compound 4 (IC50 = 22.41 μg/mL) being the most potent, likely due to increased lipophilicity and steric effects .

Implications for 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane

- Substituent Effects: The pyridin-3-ylsulfonyl group in the azepane derivative may confer unique electronic or steric properties compared to the chalcones’ ketone moieties. Sulfonamide groups are known to enhance binding affinity to biological targets, such as kinases or proteases.

Notes and Limitations

Comparisons are extrapolated from structurally related chalcone derivatives.

Methodological Relevance : Microwave-assisted synthesis and DFT modeling, as demonstrated in the evidence, are applicable to future studies on the azepane derivative .

Biological Potency : The chalcone data suggest that halogen type (Cl vs. Br) and substituent bulk critically influence cytotoxicity. Similar SAR principles may apply to the azepane compound, warranting experimental validation.

Biological Activity

3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a seven-membered azepane ring, substituted with a 4-chlorophenyl group and a pyridin-3-ylsulfonyl group. The synthesis typically involves multi-step organic reactions, starting with the formation of the azepane ring, followed by the introduction of the chlorophenyl and pyridinyl sulfonyl groups. Common reagents include chlorinating agents and sulfonylating agents, optimized for yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Binding : It may bind to receptors, influencing signal transduction pathways.

Therapeutic Potential

Research indicates that this compound could serve as a lead in drug discovery, particularly for conditions such as inflammation and cancer. Its structure allows for modifications that could enhance its efficacy and selectivity .

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of azepane compounds, including those similar to this compound, showed significant inhibition of human acetylcholinesterase (AChE). This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Another investigation reported that related compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via receptor-mediated pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Substituent | Biological Activity | Notes |

|---|---|---|---|

| This compound | 4-Chloro | Enzyme inhibition | Potential anti-inflammatory properties |

| 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane | 4-Fluoro | Enhanced membrane permeability | Higher efficacy in drug delivery |

| 3-(4-Bromophenyl)-1-(pyridin-3-ylsulfonyl)azepane | 4-Bromo | Moderate cytotoxicity | Less potent than chlorinated analog |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of azepane derivatives. For instance, the introduction of electronegative substituents like chlorine or fluorine significantly impacts their pharmacokinetic properties and biological efficacy.

Key Findings:

- Lipinski's Rule of Five : Most derivatives comply with Lipinski's criteria for drug-likeness, indicating favorable absorption and permeation characteristics .

- Molecular Docking Studies : Computational analyses have shown strong binding affinities between these compounds and target proteins involved in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.